3-Methyl-1-propylcyclobutane-1-carboxylic acid
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Overview
Description
3-Methyl-1-propylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a cyclobutane derivative, characterized by a four-membered ring structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-propylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-methyl-1-propylcyclobutanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-propylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
3-Methyl-1-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutane ring can interact with hydrophobic regions of proteins or membranes, potentially affecting their activity.
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methyl and propyl substituents, making it less hydrophobic.
3-Methylcyclobutane-1-carboxylic acid: Similar structure but lacks the propyl group.
1-Propylcyclobutane-1-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness: 3-Methyl-1-propylcyclobutane-1-carboxylic acid is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and interactions with other molecules. These substituents can also affect the compound’s solubility and hydrophobicity, making it distinct from its analogs.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methyl-1-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-3-4-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
NNOYJCGKHPWERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C1)C)C(=O)O |
Origin of Product |
United States |
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